Galili Pentasaccharide vs. Galα1-3Gal Disaccharide: Superior ELISA Inhibition of Anti-Gal IgG Binding
In a direct head-to-head comparison using an anti-αGal ELISA, monomeric pentasaccharide and trisaccharide demonstrated superior efficacy in preventing binding of anti-αGal IgG compared to the disaccharide Galα1-3Gal [1].
| Evidence Dimension | Anti-αGal IgG binding inhibition |
|---|---|
| Target Compound Data | Pentasaccharide (Galα1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc) showed better efficacy than disaccharide |
| Comparator Or Baseline | Disaccharide (Galα1-3Gal) showed inferior efficacy |
| Quantified Difference | Pentasaccharide and trisaccharide both outperformed disaccharide; exact fold-difference not specified |
| Conditions | Anti-αGal ELISA assay with human serum antibodies |
Why This Matters
This demonstrates that the pentasaccharide provides a stronger binding platform for human anti-Gal IgG than the shorter disaccharide, which is critical for assay sensitivity and inhibitor development.
- [1] Rieben, R., Bovin, N. V., Korchagina, E. Y., et al. (2000). Xenotransplantation: in vitro analysis of synthetic α-galactosyl inhibitors of human anti-Galα1→3Gal IgM and IgG antibodies. Glycobiology, 10(2), 141-148. View Source
